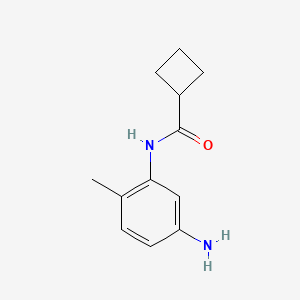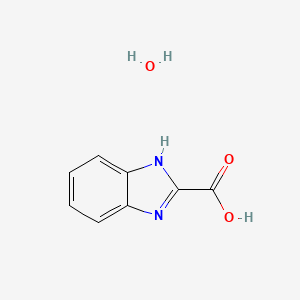
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxylamine derivatives is a topic of interest in several studies. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described as an efficient two-step process . Similarly, N,O-Bis(trifluoroacetyl)hydroxylamine is synthesized from inexpensive, commercially available starting materials, showcasing the potential for cost-effective synthesis of related compounds . These methods could potentially be adapted for the synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is complex and can exhibit unexpected properties. For example, O-nitrosobis(trifluoromethyl)hydroxylamine displays unusual conformational properties and an extremely long (CF3)2NO-NO bond, as revealed by spectroscopy and ab initio calculations . These findings suggest that the molecular structure of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride could also present unique geometric and electronic features.
Chemical Reactions Analysis
Hydroxylamine derivatives participate in various chemical reactions. Electrophilic amination is one such reaction, where O-(2,4-dinitrophenyl)hydroxylamine acts as an active-site-directed inhibitor, modifying enzymes through the incorporation of an amine group . Additionally, hydroxylamine can function as an oxygen nucleophile, substituting sulfonamide groups with hydroxyl groups under mild conditions . These studies demonstrate the reactivity of hydroxylamine derivatives, which could be relevant to the chemical behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties and spectroscopic characteristics of certain imines provide insights into their electronic behavior . The reactivity of hydroxylamine with diphenylphosphinic chloride to form O-(diphenylphosphinyl)hydroxylamine indicates the potential for diverse chemical transformations . These properties are crucial for understanding the behavior of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride in various environments and applications.
Applications De Recherche Scientifique
Catalysis and Synthesis
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride plays a vital role in catalysis and synthetic chemistry. For instance, it serves as an ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, facilitating the production of primary anilines through catalytic hydrogenation or treatment with hydroxylamine hydrochloride (Wolfe et al., 1997)(Wolfe et al., 1997). Additionally, it is used in the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in tandem nucleophilic addition–electrophilic 5-endo-trig cyclization (Sączewski et al., 2011)(Sączewski et al., 2011).
Analytical Chemistry
In analytical chemistry, O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is instrumental in the determination of aldehydes in basic medium by gas chromatography (Jain & Thielen, 1995)(Jain & Thielen, 1995). It is also used for identifying airborne carbonyl compounds in isoprene atmospheric photooxidation products (Yu et al., 1995)(Yu et al., 1995).
Environmental Chemistry
In environmental chemistry, this compound is significant for studying the production of hydroxyl radicals through the activation of hydrogen peroxide (Chen et al., 2015)(Chen et al., 2015). It aids in understanding previously unknown sources of hydroxyl radical formation and their role in environmental processes.
Drug Research and Biochemistry
In the field of drug research and biochemistry, it has been analyzed for its biological importance as an antiseptic drug, particularly in treating fungal infections. This includes QSAR studies, molecular spectroscopic analysis, and theoretical calculations to explore its drug potential (Manthiri et al., 2019)(Manthiri et al., 2019).
Safety And Hazards
Orientations Futures
As for future directions, O-substituted hydroxylamines, such as “O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride”, could continue to be explored for their potential as electrophilic aminating agents in various chemical reactions . Their use in transition metal-catalyzed C–N bond-forming reactions could be particularly interesting .
Propriétés
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNCDJXXYTTSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594709 |
Source


|
| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride | |
CAS RN |
215599-92-1 |
Source


|
| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
